![molecular formula C23H18N2O3S B2719071 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-46-6](/img/structure/B2719071.png)
2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a derivative of the tetrazolium dye MTT . It is a water-soluble yellow dye that is readily taken up by viable cells .
Chemical Reactions Analysis
The chemical reaction involving this compound is its reduction by the action of mitochondrial dehydrogenases . This reaction is used in the MTT assay to assess cell metabolic activity .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
The compound's involvement in organic synthesis highlights its utility in constructing complex molecular architectures. For instance, its reactivity has been explored in cycloaddition reactions, serving as a building block for creating new chemical entities with potential applications ranging from materials science to pharmacology (Sutcliffe et al., 2000).
Sensor Technology
Research has also indicated the potential of structurally related compounds in sensor technology. A study demonstrated the ability of a U-shaped molecule, synthesized through a similar cycloaddition reaction, to bind metal cations, suggesting its application as an ionophore for sensor purposes (Cordaro et al., 2011).
Polymer Chemistry
The utility extends into polymer chemistry, where derivatives of the compound have been used in polymerization reactions to create novel polymers. This application signifies its role in developing new materials with unique properties, such as enhanced durability or specialized functionality (Mallakpour et al., 1998).
Biological Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, such as reversing amnesia in animal models. This exploration into the biological effects underscores the compound's potential in therapeutic applications, particularly in treating cognitive disorders (Butler et al., 1987).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the mitochondrial dehydrogenases present in actively respiring cells . These enzymes play a crucial role in the redox potential of cells, which is a measure of the cell’s ability to undergo reduction-oxidation reactions .
Mode of Action
The compound this compound interacts with its targets by being reduced by the action of mitochondrial dehydrogenases . This reduction converts the water-soluble compound into an insoluble purple formazan .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the compound to formazan by mitochondrial dehydrogenases . This process is a part of the cell’s redox potential, and the amount of formazan produced is directly proportional to the number of living cells .
Result of Action
The result of the action of this compound is the production of formazan, which is then solubilized and its concentration determined by optical density . This process is used to assess cell viability as a function of redox potential .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, a slight loss of cell viability was observed when samples were treated at 45 °C, and no viability was detected when they were treated at temperatures of ≥50 °C .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble compound to an insoluble purple formazan . The formazan is then solubilized, and its concentration is determined by optical density .
Cellular Effects
In cellular environments, 2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used to assess cell viability . The compound’s conversion to formazan in actively respiring cells indicates that it may interact with cellular enzymes involved in redox reactions
Molecular Mechanism
It is known that the compound is reduced to formazan in actively respiring cells , suggesting that it may interact with enzymes involved in cellular respiration
Temporal Effects in Laboratory Settings
It is known that the compound is used in assays to assess cell viability over time
Metabolic Pathways
Given its role in redox reactions, it may interact with enzymes involved in cellular respiration
Subcellular Localization
Given its role in assessing cell viability, it may be localized in the mitochondria, where cellular respiration occurs
Propiedades
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-12-9-10-17-16(11-12)20(26)18-19(15-7-5-4-6-8-15)25(22(27)21(18)28-17)23-24-13(2)14(3)29-23/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDQLMLJCTYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)

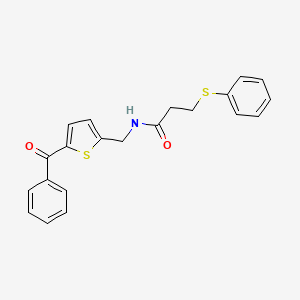
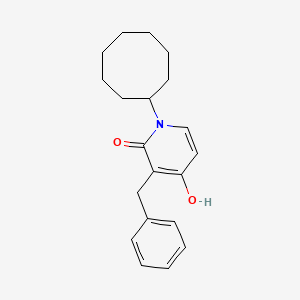

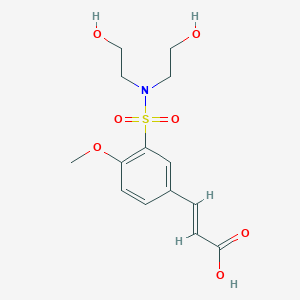
![N-(2,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718999.png)
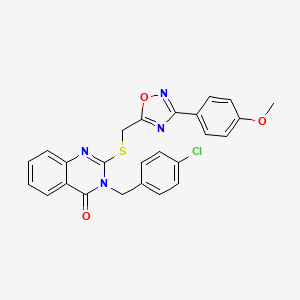
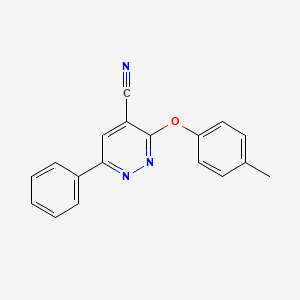
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719004.png)

![3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2719009.png)
![1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)
![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)
